5-(p-Toluenesulfonate)-2,3-O-isopropylidene-2-c-methyl-D-ribonic-gamma-lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(p-Toluenesulfonate)-2,3-O-isopropylidene-2-c-methyl-D-ribonic-gamma-lactone is a complex organic compound that features a ribonic-gamma-lactone core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(p-Toluenesulfonate)-2,3-O-isopropylidene-2-c-methyl-D-ribonic-gamma-lactone typically involves multiple steps, starting from readily available starting materials. The key steps include the protection of hydroxyl groups, introduction of the p-toluenesulfonate group, and formation of the lactone ring. Common reagents used in these steps include p-toluenesulfonyl chloride, isopropylidene acetone, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(p-Toluenesulfonate)-2,3-O-isopropylidene-2-c-methyl-D-ribonic-gamma-lactone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The p-toluenesulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
5-(p-Toluenesulfonate)-2,3-O-isopropylidene-2-c-methyl-D-ribonic-gamma-lactone has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(p-Toluenesulfonate)-2,3-O-isopropylidene-2-c-methyl-D-ribonic-gamma-lactone involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing its biological activity and effects.
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonic acid: A related compound with similar functional groups but different structural features.
p-Toluenesulfonyl chloride: Another related compound used in similar chemical reactions.
Isopropylidene derivatives: Compounds with similar protective groups but different core structures.
Properties
IUPAC Name |
(2,2-dimethyl-4-oxo-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl)methyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O7S/c1-9-4-6-10(7-5-9)23(17,18)19-8-11-12-13(14(16)20-11)22-15(2,3)21-12/h4-7,11-13H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPINTYGCWKERKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(=O)O2)OC(O3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.